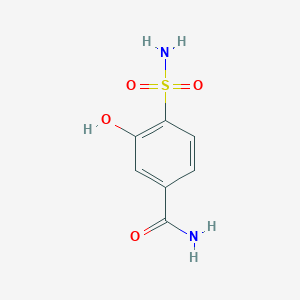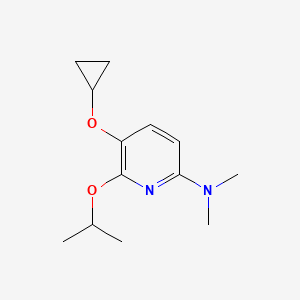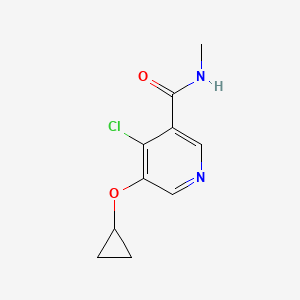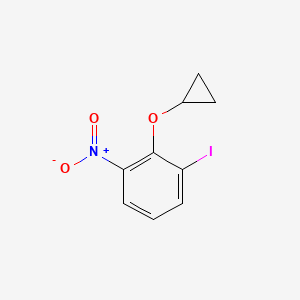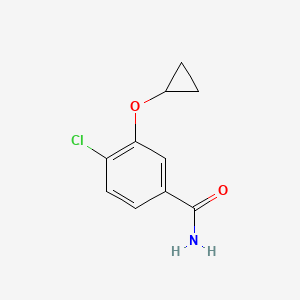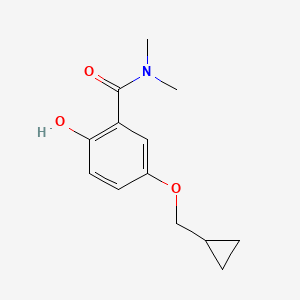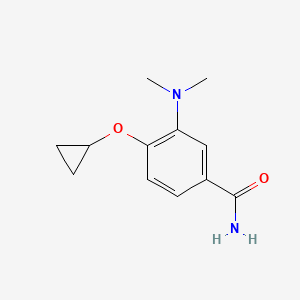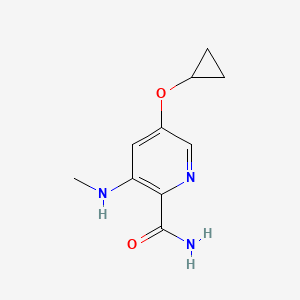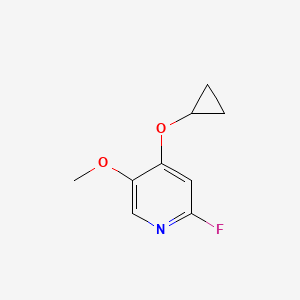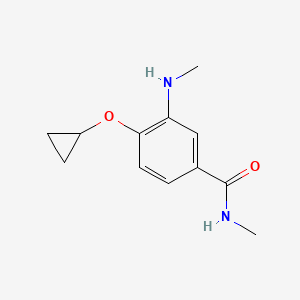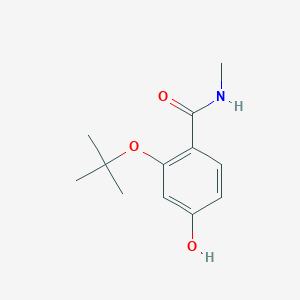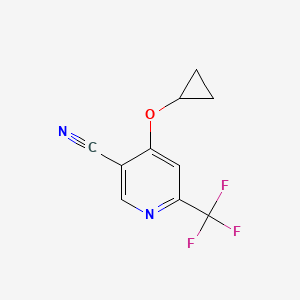
4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile with cyclopropanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile is used as a building block in organic synthesis. It is valuable for the development of new pharmaceuticals and agrochemicals due to its unique structural features.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropoxy groups on biological activity. It may serve as a lead compound for the development of new bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)nicotinonitrile
- 4-Cyclopropoxy-2-(trifluoromethyl)nicotinonitrile
- 3-Cyano-4-(trifluoromethyl)pyridine
Comparison: 4-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds that lack one of these groups. The presence of the cyclopropoxy group can also influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
1243472-34-5 |
|---|---|
Molekularformel |
C10H7F3N2O |
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-3-8(16-7-1-2-7)6(4-14)5-15-9/h3,5,7H,1-2H2 |
InChI-Schlüssel |
YQKFLRKDGVIIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



